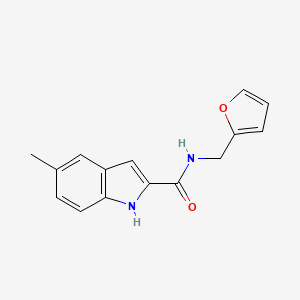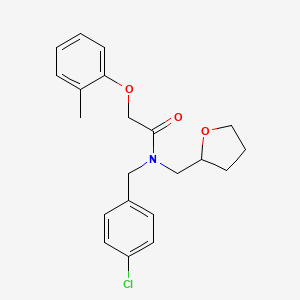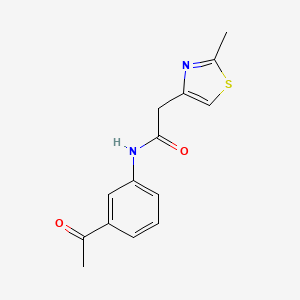![molecular formula C22H24N2O3 B14986550 1-[4-(1,3-Benzoxazol-2-yl)piperidin-1-yl]-2-(2,3-dimethylphenoxy)ethanone](/img/structure/B14986550.png)
1-[4-(1,3-Benzoxazol-2-yl)piperidin-1-yl]-2-(2,3-dimethylphenoxy)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[4-(1,3-BENZOXAZOL-2-YL)PIPERIDIN-1-YL]-2-(2,3-DIMETHYLPHENOXY)ETHAN-1-ONE is a complex organic compound that features a benzoxazole ring, a piperidine ring, and a dimethylphenoxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(1,3-BENZOXAZOL-2-YL)PIPERIDIN-1-YL]-2-(2,3-DIMETHYLPHENOXY)ETHAN-1-ONE typically involves multiple steps, starting with the formation of the benzoxazole ring. This can be achieved through the cyclization of o-aminophenol with carboxylic acids or their derivatives under acidic conditions. The piperidine ring is then introduced via nucleophilic substitution reactions. The final step involves the attachment of the dimethylphenoxy group through etherification reactions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to increase reaction rates .
Analyse Chemischer Reaktionen
Types of Reactions
1-[4-(1,3-BENZOXAZOL-2-YL)PIPERIDIN-1-YL]-2-(2,3-DIMETHYLPHENOXY)ETHAN-1-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on this compound to introduce new substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new alkyl or aryl groups .
Wissenschaftliche Forschungsanwendungen
1-[4-(1,3-BENZOXAZOL-2-YL)PIPERIDIN-1-YL]-2-(2,3-DIMETHYLPHENOXY)ETHAN-1-ONE has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a probe for studying biological systems due to its structural features.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-[4-(1,3-BENZOXAZOL-2-YL)PIPERIDIN-1-YL]-2-(2,3-DIMETHYLPHENOXY)ETHAN-1-ONE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, thereby influencing various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-[4-(1,3-Benzoxazol-2-yl)piperidin-1-yl]propanoic acid
- 1-[5-(Aminosulfonyl)-1,3-benzoxazol-2-yl]piperidine-4-carboxylic acid
- [4-(5-Methyl-1,3-benzoxazol-2-yl)cyclohexyl]methanamine
Uniqueness
1-[4-(1,3-BENZOXAZOL-2-YL)PIPERIDIN-1-YL]-2-(2,3-DIMETHYLPHENOXY)ETHAN-1-ONE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C22H24N2O3 |
|---|---|
Molekulargewicht |
364.4 g/mol |
IUPAC-Name |
1-[4-(1,3-benzoxazol-2-yl)piperidin-1-yl]-2-(2,3-dimethylphenoxy)ethanone |
InChI |
InChI=1S/C22H24N2O3/c1-15-6-5-9-19(16(15)2)26-14-21(25)24-12-10-17(11-13-24)22-23-18-7-3-4-8-20(18)27-22/h3-9,17H,10-14H2,1-2H3 |
InChI-Schlüssel |
RDOPRJWRGNRDIA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=CC=C1)OCC(=O)N2CCC(CC2)C3=NC4=CC=CC=C4O3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{[1-(4-ethylpiperazin-1-yl)cyclohexyl]methyl}-4-fluorobenzamide](/img/structure/B14986471.png)
![Methyl 4-({4-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]butanoyl}amino)benzoate](/img/structure/B14986492.png)
![5-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-1,2-oxazole-3-carboxamide](/img/structure/B14986493.png)
![5-[(2-methoxy-4-{[(pyridin-3-ylmethyl)amino]methyl}phenoxy)methyl]-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B14986516.png)
![N-(2-methoxyphenyl)-4,6-dimethyl-2-{[2-oxo-2-(phenylamino)ethyl]sulfanyl}pyridine-3-carboxamide](/img/structure/B14986518.png)
![3-methyl-N-{4-[4-(propan-2-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}butanamide](/img/structure/B14986527.png)
![N-{5-[1-(4-ethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-2-fluorobenzamide](/img/structure/B14986533.png)


![4-ethoxy-N-{[1-(morpholin-4-yl)cyclohexyl]methyl}benzamide](/img/structure/B14986557.png)
![5-(4-methylphenyl)-N-{3-[(pyridin-3-ylmethyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-1,2-oxazole-3-carboxamide](/img/structure/B14986561.png)
![2-bromo-N-{[1-(dimethylamino)cyclohexyl]methyl}benzamide](/img/structure/B14986565.png)
![4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(4-ethylphenyl)butanamide](/img/structure/B14986572.png)

